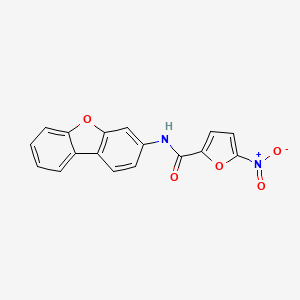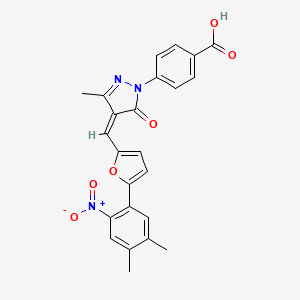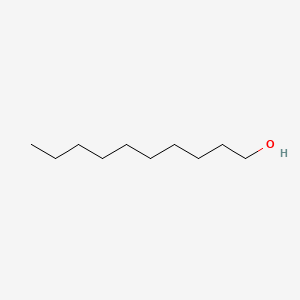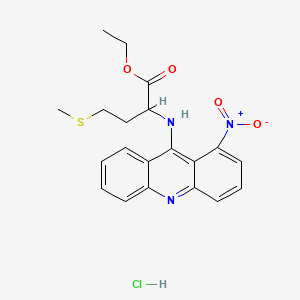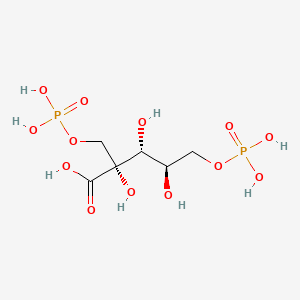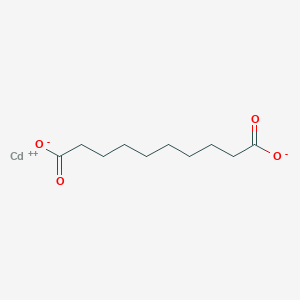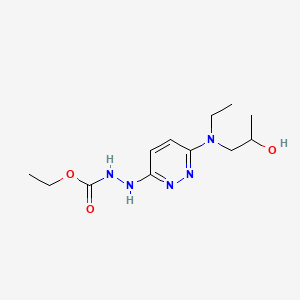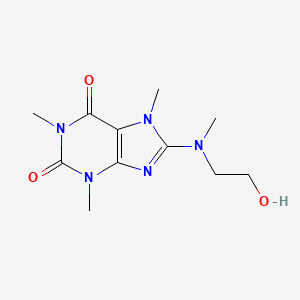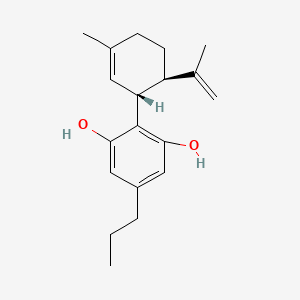
四氢大麻酚变异体
描述
大麻二氢香精素是一种非精神活性的大麻素,存在于大麻中。它是大麻二酚的同系物,侧链缩短了两个亚甲基桥。 大麻二氢香精素通常是大麻素谱中的次要成分,但在印度西北部的野生大麻 indica 种群以及尼泊尔的哈希什中,已报道其含量有所增加 。 它在啮齿动物模型中表现出抗惊厥特性 .
科学研究应用
大麻二氢香精素在科学研究中具有广泛的应用:
化学: 它被用作分析化学中的参考化合物,用于鉴定和定量大麻素。
生物学: 研究大麻二氢香精素对细胞过程和信号通路的影响。
医学: 它在治疗癫痫、自闭症谱系障碍和其他神经系统疾病方面显示出希望。
作用机制
生化分析
Biochemical Properties
Cannabidivarin interacts with various enzymes and proteins. This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .
Cellular Effects
Cannabidivarin has significant effects on various types of cells and cellular processes. It has been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels . Desensitization of these ion channels is a potential mechanism by which Cannabidivarin causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .
Molecular Mechanism
Cannabidivarin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) . This interaction has not been shown to affect Cannabidivarin’s anticonvulsant activity .
Dosage Effects in Animal Models
In animal models, Cannabidivarin has significant anticonvulsant effects on the maximal electroshock (mES), audiogenic, and pentylenetetrazole (PTZ)-induced seizures . Cannabidivarin (200 mg·kg-1) alone had no effect against pilocarpine-induced seizures, but significantly attenuated these seizures when administered with valproate or phenobarbital at this dose .
Metabolic Pathways
It is known that the biosynthesis of cannabinoids like Cannabidivarin requires a thorough understanding to engineer strains with specific cannabinoid profiles .
Transport and Distribution
Like Δ9-THC, Cannabidivarin has low water solubility and poor oral bioavailability (~6% in humans), making oral administration an unfavorable method of delivery .
准备方法
合成路线和反应条件: 大麻二氢香精素可以通过多种方法合成。一种常见的方法是用大麻二酚作为起始材料,经过一系列化学反应制备大麻二氢香精素。 合成路线通常包括在受控条件下进行的羟基化和环化等步骤 .
工业生产方法: 大麻二氢香精素的工业生产通常涉及从大麻植物中提取大麻素,然后进行纯化过程。 采用色谱法和结晶等先进技术获得高纯度的大麻二氢香精素 .
化学反应分析
反应类型: 大麻二氢香精素会发生多种类型的化学反应,包括:
氧化: 大麻二氢香精素可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将大麻二氢香精素转化为不同的还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂等还原剂。
取代: 在特定条件下使用卤素和烷基化剂等试剂.
主要产物:
相似化合物的比较
大麻二氢香精素通常与其他大麻素(如大麻二酚和四氢大麻二氢香精素)进行比较:
大麻二酚: 两种化合物都具有相似的治疗益处,但大麻二氢香精素的侧链更短,这可能与其独特的特性有关。
四氢大麻二氢香精素: 这种化合物与大麻二氢香精素一样是另一种丙基大麻素,但它具有不同的精神活性作用.
类似化合物:
- 大麻二酚
- 四氢大麻二氢香精素
- 大麻萜酚
- 大麻色烯
大麻二氢香精素独特的化学结构和广泛的应用使其成为各个研究和工业领域关注的重点化合物。
属性
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZWEGFPHTFEI-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019159 | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity. | |
| Record name | Cannabidivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24274-48-4 | |
| Record name | Cannabidivarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabidivarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabidivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIDIVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cannabidivarin (CBDV) exert its anticonvulsant effects?
A1: While the precise mechanisms are still under investigation, research suggests CBDV may exert anticonvulsant effects through multiple pathways. These include direct interaction with the endocannabinoid system [], modulation of inhibitory receptors such as gamma-aminobutyric acid type A (GABAA) and glycine receptors [], and interaction with transient receptor potential (TRP) channels like TRPV1 []. [, , , , , ]
Q2: Is CBDV's anticonvulsant activity mediated through Cannabinoid Receptor Type 1 (CB1) receptors?
A2: Studies have shown that CBDV's anticonvulsant effects are likely independent of CB1 receptor activation. Research indicates that CBDV-rich cannabis extracts, while exhibiting anticonvulsant properties, do not display significant binding affinity for CB1 receptors. []
Q3: What is the role of transient receptor potential vanilloid 1 (TRPV1) in CBDV’s anticonvulsant effects?
A3: CBDV can activate and rapidly desensitize TRPV1 channels in vitro. Although TRPV1 is implicated in some forms of epilepsy, research suggests CBDV's antiepileptic effects might not be solely mediated through TRPV1 activation. []
Q4: What evidence suggests CBDV could be beneficial for treating Fragile X syndrome?
A4: Preclinical studies using the Fmr1-knockout mouse model of Fragile X syndrome (FXS) demonstrate that early administration of CBDV can prevent cognitive, social, and acoustic alterations typically observed in adult mice. CBDV also modified the expression of several inflammatory brain markers. []
Q5: How does CBDV interact with the subventricular zone (SVZ) in the context of postnatal neurogenesis?
A5: CBDV has been shown to promote cell survival, proliferation, and neuronal differentiation in SVZ-derived neural stem/progenitor cells. This effect is thought to be mediated through a TRPV1-dependent mechanism, influencing intracellular calcium levels that regulate cell fate. []
Q6: What is known about the oral bioavailability of CBDV?
A6: Research suggests that the oral bioavailability of CBDV is poor, mirroring that of cannabidiol (CBD). This is supported by findings showing low plasma levels and high intestinal content concentrations shortly after oral administration. []
Q7: What are the major routes of CBDV excretion?
A7: Following administration, CBDV appears to be primarily excreted as conjugates of glutathione and glucuronic acid. []
Q8: Are there differences in the metabolic profiles of CBDV and CBD?
A8: Yes, while both undergo extensive metabolism, distinct pathways have been identified for CBDV. These include single dehydrogenation, combined decarbonylation and monohydroxylation, and glutathione conjugations of CBDV and its phase I metabolites. []
Q9: What is the role of CBDV in modulating inflammatory responses?
A9: CBDV has demonstrated anti-inflammatory properties by targeting TLR4 co-receptor MD2. This interaction inhibits the activation of downstream signaling pathways like NF-κB and MAPKs, ultimately suppressing the production of pro-inflammatory factors. []
Q10: Can CBDV improve the analgesic effects of morphine?
A10: Yes, CBDV has been shown to potentiate morphine-induced antinociception and attenuate the development of morphine tolerance. This is achieved by inhibiting chronic morphine-induced glial activation and reducing pro-inflammatory factor expression in the nucleus accumbens. []
Q11: What is the molecular formula and weight of CBDV?
A11: CBDV has a molecular formula of C19H26O2 and a molecular weight of 286.41 g/mol. []
Q12: What analytical methods are commonly employed for the detection and quantification of CBDV?
A12: Various analytical techniques are utilized for CBDV analysis. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (PDA) detection [], gas chromatography with flame ionization detection (GC-FID) [], and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , ]
Q13: How can quantitative nuclear magnetic resonance (qNMR) spectroscopy be used in the analysis of CBDV?
A13: Both 1D 1H qNMR and 2D 1H-1H COSY qNMR methods can be utilized for the rapid quantitation of CBDV alongside other major phytocannabinoids in cannabis plant extracts and related products. These techniques offer advantages such as not requiring reference compounds and having a relatively short analysis time. []
Q14: What is known about the safety and tolerability of CBDV?
A14: CBDV has generally been shown to be well-tolerated in clinical trials. Adverse events, when reported, are typically mild to moderate in severity, with the most common being diarrhea, nausea, and somnolence. []
Q15: What are some potential future directions for CBDV research?
A15: Further investigations are warranted to fully elucidate CBDV's mechanisms of action, explore its therapeutic potential across various neurological disorders, and optimize its delivery and formulation for improved efficacy and patient outcomes. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


